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molecular formula C14H13NO3 B1328183 Methyl 4-(2-aminophenoxy)benzoate CAS No. 113187-84-1

Methyl 4-(2-aminophenoxy)benzoate

Cat. No. B1328183
M. Wt: 243.26 g/mol
InChI Key: WUELUEATXCULFK-UHFFFAOYSA-N
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Patent
US07384967B2

Procedure details

2-(4-Methoxycarbonylphenoxy)-1-nitrobenzene (0.79 g, 58%) was prepared from methyl 4-hydroxybenzoate (0.84 g, 5.5 mmol) and 1-fluoro-2-nitrobenzene (0.71 g, 5.0 mmol) following the general procedure A. This was reduced to 2-(4-methoxycarbonylphenoxy)aniline (0.46 g, 66%) following general procedure B. N-[2-(4-Methoxycarbonylphenoxy)phenyl]-N′-(thiazol-2-yl)urea (100 mg, 55%) was prepared from 2-(4-methoxycarbonylphenoxy)aniline (122 mg, 0.5 mmol) and 2-aminothiazole (60 mg, 0.6 mmol) following the general procedure D.
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
122 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
0.46 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.F[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[N+:19]([O-:21])=[O:20].[CH3:22][O:23][C:24]([C:26]1[CH:39]=[CH:38][C:29]([O:30][C:31]2[CH:37]=[CH:36][CH:35]=[CH:34][C:32]=2[NH2:33])=[CH:28][CH:27]=1)=[O:25].[NH2:40][C:41]1[S:42][CH:43]=[CH:44][N:45]=1>>[CH3:9][O:8][C:6]([C:5]1[CH:4]=[CH:3][C:2]([O:1][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[N+:19]([O-:21])=[O:20])=[CH:11][CH:10]=1)=[O:7].[CH3:22][O:23][C:24]([C:26]1[CH:39]=[CH:38][C:29]([O:30][C:31]2[CH:37]=[CH:36][CH:35]=[CH:34][C:32]=2[NH:33][C:2]([NH:40][C:41]2[S:42][CH:43]=[CH:44][N:45]=2)=[O:1])=[CH:28][CH:27]=1)=[O:25]

Inputs

Step One
Name
Quantity
0.84 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OC)C=C1
Name
Quantity
0.71 g
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
122 mg
Type
reactant
Smiles
COC(=O)C1=CC=C(OC2=C(N)C=CC=C2)C=C1
Name
Quantity
60 mg
Type
reactant
Smiles
NC=1SC=CN1
Step Three
Name
Quantity
0.46 g
Type
reactant
Smiles
COC(=O)C1=CC=C(OC2=C(N)C=CC=C2)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=C(OC2=C(C=CC=C2)[N+](=O)[O-])C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.79 g
YIELD: PERCENTYIELD 58%
Name
Type
product
Smiles
COC(=O)C1=CC=C(OC2=C(C=CC=C2)NC(=O)NC=2SC=CN2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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